![molecular formula C17H21FN6O2 B2992229 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate CAS No. 1052545-36-4](/img/structure/B2992229.png)
5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate is a useful research compound. Its molecular formula is C17H21FN6O2 and its molecular weight is 360.393. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes a triazole ring fused to a pyrimidine moiety, which is known to contribute to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. The compound has shown significant antiproliferative activity against several human cancer cell lines.
Research Findings
- Cell Lines Tested : The compound was evaluated against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.
- Mechanism of Action : It was found that the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in cell apoptosis and G2/M phase arrest in MGC-803 cells .
- IC50 Values : The most active derivatives exhibited IC50 values ranging from 0.53 μM to 3.91 μM against the tested cell lines .
Antimicrobial Activity
In addition to anticancer properties, triazolopyrimidine derivatives have demonstrated notable antimicrobial effects.
Study Overview
A study on copper(II) complexes of triazolopyrimidines indicated that these compounds exhibit significant antimicrobial activity against both planktonic cells and biofilms of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed enhanced activity when tested in the presence of hydrogen peroxide .
Summary of Biological Activities
Activity Type | Cell Lines/Organisms | Mechanism | IC50 Values |
---|---|---|---|
Anticancer | MGC-803, HCT-116, MCF-7 | Inhibition of ERK signaling pathway | 0.53 μM - 3.91 μM |
Antimicrobial | MRSA | Nuclease-like activity; DNA intercalation | Not specified |
Case Studies
- Anticancer Study : A recent publication detailed how a series of triazolopyrimidine derivatives were synthesized and evaluated for their cytotoxicity. The most promising compound was shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of triazolopyrimidine complexes against various bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating resistant infections .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O.H2O/c18-14-3-1-12(2-4-14)15-13(5-6-23-7-9-25-10-8-23)11-24-17(20-15)21-16(19)22-24;/h1-4,11H,5-10H2,(H2,19,22);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZQKMXTPQZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=NC(=N3)N)N=C2C4=CC=C(C=C4)F.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.